1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid
Description
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with cyano and dimethoxy groups at positions 3, 6, and 7, respectively.
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-7-13-14(8-16(15)25-2)20-10-12(9-19)17(13)21-5-3-11(4-6-21)18(22)23/h7-8,10-11H,3-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSNAOYXJLIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Quinoline Core
The 6,7-dimethoxyquinoline moiety serves as the foundational structure for this compound. Contemporary methods leverage multicomponent reactions and functional group transformations to construct this heterocyclic system.
Three-Component Doebner Hydrogen-Transfer Reaction
A pivotal approach involves the Doebner reaction, which enables the synthesis of quinoline-4-carboxylic acid derivatives from electron-deficient anilines, aldehydes, and pyruvic acid. For the target compound, this method could be adapted as follows:
Reaction Components :
- 6-(Trifluoromethoxy)aniline (electron-deficient aniline analog)
- Benzaldehyde derivatives (for C-2 substitution)
- Pyruvic acid (carboxylic acid source)
Mechanism :
Optimization :
This route offers a one-pot strategy but requires precise stoichiometric control to prevent byproducts such as 5-D (deuterated benzyl adducts).
Functionalization of the Quinoline Ring
Subsequent modifications introduce the 3-cyano and 4-piperidine groups:
Cyano Group Installation
- Method : Palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] under microwave irradiation.
- Conditions : DMF solvent, 120°C, 30 minutes (yield: 65–78%).
Piperidine Coupling
Alternative Pathways via Intermediate Hybridization
Recent advances in antimalarial quinoline hybrids provide parallel strategies for assembling the target molecule.
Modular Assembly Using Diamine Linkers
A three-step sequence demonstrates scalability:
- Quinoline Synthesis :
- Piperidine Functionalization :
- Final Coupling :
Purification and Characterization
Critical steps in isolating the target compound include:
Solvent Extraction and Filtration
Chromatographic Purification
Challenges and Optimization Strategies
Byproduct Formation
Industrial-Scale Considerations
The patent-pending route from MSN Laboratories highlights:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
The compound 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H19N3O4 . It has a molecular weight of 341.4 g/mol .
Chemical Structure and Identifiers
Key identifiers for this compound include :
- PubChem CID: 53353050
- IUPAC Name: this compound
- InChI: InChI=1S/C18H19N3O4/c1-24-15-7-13-14(8-16(15)25-2)20-10-12(9-19)17(13)21-5-3-11(4-6-21)18(22)23/h7-8,10-11H,3-6H2,1-2H3,(H,22,23)
- InChIKey: ZMOSNAOYXJLIBV-UHFFFAOYSA-N
- SMILES: COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)O)OC
Potential Applications
While the provided search results do not offer explicit applications for this compound, they do point to related compounds and their potential uses:
-
Related Quinoline Derivatives: The search results mention various quinoline derivatives, such as:
- 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide, which has a molecular formula of C24H25N3O4 and a molecular weight of 419.48 .
- Ethyl 1-(3-cyano-7-methoxyquinolin-4-yl)piperidine-4-carboxylate, with a molecular formula of C19H21N3O3 and a molecular weight of 339.4 .
- 3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide, which has the molecular formula C19H16N4O3 .
- N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which is potentially useful for the treatment of cancer .
- Modulating Protein Kinase Activity: One of the related compounds is noted for modulating protein kinase enzymatic activity and cellular activities such as proliferation . This suggests that similar compounds could be explored for their potential therapeutic effects.
- General Applications of Radioactivity: Radioactivity and radioisotopes can be applied to examine product and process improvements, reduce costs, and probe complex research problems in fields like pharmaceuticals and medicine . Activation analysis, involving the creation of radioisotopes, can identify and measure trace elements, which is useful in manufacturing and research requiring high purity standards .
Mechanism of Action
The mechanism by which 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyano group and the quinoline core can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid ()
- Structure: Replaces the quinoline core with a pyridine ring bearing a trifluoromethyl group.
- Key Differences: The trifluoromethyl group enhances lipophilicity (higher Log P) compared to the target’s cyano and methoxy substituents. This may improve membrane permeability but reduce solubility.
- Physicochemical Data : Molecular weight 274.23 g/mol, melting point 162–164°C .
7-[3-Amino-4-(methoxybenzyloxyimino)piperidin-1-yl]quinoline derivatives ()
- Examples: Compounds 19h and 19i feature cyclopropyl and fluoro substituents on the quinoline core.
- Key Differences: Additional fluoro and cyclopropyl groups increase molecular weight (~525 g/mol) and complexity.
- Spectral Data: ¹H-NMR signals at δ 8.71 (quinoline C2-H) and 5.12 ppm (O-CH2Ar) confirm structural distinctions .
Analogues with Alternative Heterocycles
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid ()
- Structure: Benzodioxin-sulfonyl group replaces quinoline.
- Key Differences: The sulfonyl group increases polarity (TPSA = 102 Ų) and hydrogen-bond acceptor count (7), contrasting with the target’s lower polarity (methoxy/cyano) .
Derivatives with Modified Piperidine Substituents
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride ()
- Structure : Bromobenzyl group on piperidine.
- Key Differences : The bromo-aromatic substituent may confer halogen-bonding capabilities, absent in the target compound. Molecular weight = 350.64 g/mol (hydrochloride salt) .
Carboxamide Derivatives ()
- Examples: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
- Molecular weight 430.51 g/mol, incorporates a methoxybenzyl carboxamide side chain. 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
- Features a methylbenzyl group, enhancing hydrophobicity.
- Key Differences : Carboxamide substitution replaces the carboxylic acid, improving cell permeability but reducing ionization at physiological pH .
Research Implications
The target compound’s quinoline core and substituents position it uniquely among piperidine-4-carboxylic acid derivatives. Further studies should explore its synthesis (e.g., adapting methods from ) and biological activity relative to carboxamide derivatives in .
Biological Activity
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a quinoline moiety with cyano and methoxy functional groups. This unique arrangement contributes to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N3O4 |
| Molecular Weight | 348.38 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Several studies have suggested that derivatives of quinoline and piperidine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, compounds similar to this compound have shown promise in targeting specific kinases involved in tumorigenesis.
Antimicrobial Properties
The presence of the cyano and methoxy groups enhances the compound's ability to interact with microbial enzymes, potentially leading to antimicrobial effects. Research has indicated that quinoline derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have demonstrated that similar compounds can reduce inflammation in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
- Receptor Modulation : Interacting with cell surface receptors to alter cellular responses.
- Signal Transduction Pathway Alteration : Influencing intracellular signaling cascades that regulate various physiological processes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
